Home > Products > Inhibitors/Agonists P314 > 7-Ethyl-10-hydroxycamptothecin
7-Ethyl-10-hydroxycamptothecin - 86639-52-3

7-Ethyl-10-hydroxycamptothecin

Catalog Number: EVT-288049
CAS Number: 86639-52-3
Molecular Formula: C22H20N2O5
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Ethyl-10-hydroxycamptothecin (SN-38) is a potent antineoplastic compound derived from camptothecin. It functions as the active metabolite of irinotecan (CPT-11), a semi-synthetic analog of camptothecin. [, ] While irinotecan itself is inactive, it is converted to SN-38 within the body, which is significantly more potent in inhibiting tumor growth. [] SN-38 plays a crucial role in scientific research, particularly in the fields of oncology, pharmacology, and drug delivery, serving as a valuable tool for understanding tumor biology and developing novel anticancer therapies.

Synthesis Analysis

The synthesis of 7-ethyl-10-hydroxycamptothecin typically involves several steps, starting from 7-ethylcamptothecin. Two primary methods have been reported:

  1. Oxidative Method:
    • The synthesis begins with the hydrogenation of 7-ethylcamptothecin to form 7-ethyl-1,2,6,7-tetrahydrocamptothecin.
    • This intermediate is then oxidized using an oxidizing agent such as iodosobenzene or sodium periodate in a saturated aliphatic monocarboxylic acid solvent (e.g., acetic acid) at controlled temperatures (45–85 °C) and pressures (0.3–0.7 MPa) for optimal yields .
  2. Condensation Reaction:
    • Another method involves the reaction between 4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione and 1-(2-amino-5-hydroxyphenyl)-propan-1-one in a solvent mixture of toluene and acetic acid.
    • This reaction is performed at elevated temperatures (>100 °C) to facilitate crystallization directly from the reaction mixture, yielding high purity and yield without extensive purification steps .
Molecular Structure Analysis

The molecular structure of 7-ethyl-10-hydroxycamptothecin can be described by its chemical formula C21H21N1O4C_{21}H_{21}N_{1}O_{4}. Key features include:

  • Core Structure: The compound contains a tetracyclic structure characteristic of camptothecin derivatives.
  • Functional Groups: The presence of a hydroxyl group (-OH) at the C10 position enhances its solubility and biological activity.
  • Ethyl Group: The ethyl substituent at the C7 position contributes to its pharmacological properties.

The three-dimensional conformation plays a critical role in its interaction with biological targets, particularly topoisomerase I.

Chemical Reactions Analysis

7-Ethyl-10-hydroxycamptothecin undergoes various chemical reactions pertinent to its function as an anticancer agent:

  1. Topoisomerase Inhibition:
    • The primary mechanism involves the stabilization of the topoisomerase I-DNA complex, preventing DNA relaxation and ultimately leading to apoptosis in cancer cells.
  2. Hydrolysis:
    • Under physiological conditions, it can be hydrolyzed to produce SN-38, which is significantly more potent than its parent compound and acts similarly by inhibiting topoisomerase I .
  3. Conjugation Reactions:
    • Various modifications can be made to enhance bioavailability or target specificity through conjugation with other biomolecules.
Mechanism of Action

The mechanism of action for 7-ethyl-10-hydroxycamptothecin primarily revolves around its ability to inhibit topoisomerase I. This enzyme is crucial for DNA replication as it introduces single-strand breaks to alleviate torsional strain during unwinding. The compound binds to the enzyme-DNA complex, preventing re-ligation of the DNA strands, which leads to cell cycle arrest and apoptosis. Studies have shown that this mechanism is effective against various cancer cell lines, demonstrating significant cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-ethyl-10-hydroxycamptothecin include:

  • Molecular Weight: Approximately 349.39 g/mol.
  • Solubility: It exhibits good solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
  • Stability: Stability studies indicate that it remains stable under neutral pH conditions but may degrade under acidic or basic environments.

These properties are critical for formulation development in pharmaceutical applications.

Applications

The primary applications of 7-ethyl-10-hydroxycamptothecin are in oncology:

  1. Chemotherapy: It is used as an active pharmaceutical ingredient in treatments for colorectal cancer and potentially other malignancies due to its potent topoisomerase I inhibitory activity.
  2. Prodrug Development: Research into prodrugs that convert into SN-38 upon administration has been explored to enhance therapeutic efficacy while reducing side effects .
  3. Research Tool: As a model compound for studying DNA interactions and enzyme inhibition mechanisms in cancer biology.
Introduction to 7-Ethyl-10-Hydroxycamptothecin in Oncology

Historical Context and Discovery of SN38 as a Camptothecin Derivative

7-Ethyl-10-hydroxycamptothecin (SN-38), the active metabolite of irinotecan, originates from the Camptotheca acuminata tree discovered by Wall et al. in 1966 [1] [3] [7]. Early camptothecin formulations faced clinical limitations due to poor water solubility, chemical instability of the lactone ring, and severe toxicity [1] [3]. In the 1980s, irinotecan (CPT-11) was developed as a prodrug to overcome these challenges. It undergoes enzymatic conversion by carboxylesterases to SN-38, which exhibits 100–1,000-fold greater cytotoxicity than its parent compound against multiple cancer types [1] [3] [6]. This conversion occurs primarily in the liver but is highly variable among patients, contributing to inconsistent therapeutic outcomes [5]. The identification of SN-38 as irinotecan’s effector molecule marked a pivotal shift in topoisomerase I inhibitor research, highlighting the potential of direct SN-38 delivery systems.

Table 1: Comparative Cytotoxicity of Camptothecin Derivatives

CompoundIC50 (nM) in HCT116 CellsSolubility in Aqueous MediaKey Metabolic Activation
Camptothecin500–700Extremely lowNot applicable
Irinotecan (CPT-11)7,500ModerateLiver carboxylesterase
SN-383–25Very lowN/A (active metabolite)
10-Hydroxycamptothecin50–100LowHepatic conversion

Role of SN38 in Modern Chemotherapy: From Irinotecan Metabolite to Standalone Therapeutic Agent

Despite its origin as a metabolite, SN-38 now represents a distinct therapeutic entity due to advances in drug delivery technologies that circumvent irinotecan’s limitations. Conventional irinotecan therapy yields only 2%–5% conversion to SN-38, with the remainder metabolized to inactive or toxic byproducts (e.g., SN-38G glucuronide) [6] [9]. To address this, multiple strategies have emerged:

  • Macromolecular Conjugates: Polyethylene glycol (PEG)-SN-38 (EZN-2208) and glucose-coupled analogs (e.g., Glu-SN-38 "5b") leverage the Warburg effect for tumor targeting. Compound 5b demonstrated >90% tumor growth inhibition in HCT116 xenografts by exploiting glucose transporter (GLUT1/GLUT3) overexpression in cancer cells [1] [3].
  • Nanoparticulate Systems: SN-38-loaded polymeric micelles (NK012) and liposomes enhance solubility and extend half-life. Poly(2-oxazoline)-b-poly(L-glutamic acid) conjugates stabilize the lactone ring, increasing its half-life from minutes to >24 hours in physiological pH [6].
  • Antibody-Drug Conjugates (ADCs): Anti-CEACAM5 antibody conjugates (e.g., hMN-14-SN-38) utilize click chemistry for site-specific linkage, improving tumor selectivity and reducing systemic exposure [5].

These innovations transform SN-38 into a standalone agent with improved pharmacokinetics and reduced reliance on metabolic activation.

Table 2: Advanced SN-38 Delivery Platforms

PlatformKey InnovationIn Vivo EfficacyClinical Status
Glu-SN-38 (5b)Glucose transporter targeting>90% tumor growth inhibition (HCT116)Preclinical
PEG-SN-38 (EZN-2208)Enhanced solubility and circulation timeComplete regression in pediatric sarcoma modelsPhase II completed
Poly(2-oxazoline)-b-poly(L-glutamic acid)pH-stable lactone ring6-fold increase in plasma stabilityPreclinical
Anti-CEACAM5 ADCTumor-selective antibody delivery2-fold survival increase in lung metastasis modelsPreclinical

Significance of SN38 in Addressing Unmet Needs in Colorectal and Metastatic Cancers

SN-38 addresses critical gaps in treating refractory colorectal cancer (CRC) and metastatic disease through multimodal mechanisms:

  • Topoisomerase I Inhibition: SN-38 stabilizes topoisomerase I-DNA cleavable complexes, inducing lethal DNA single-strand breaks. In CRC cell lines (HCT116, KM12L4a), this triggers S/G2 cell cycle arrest and caspase-3-mediated apoptosis, particularly in highly metastatic sublines [4] [8].
  • Overcoming Drug Resistance: SN-38 suppresses Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) transcription, a master regulator of chemoresistance. This enhances sensitivity to co-administered agents like mitomycin C, achieving synergistic tumor regression in SW480 xenografts [2].
  • Epigenetic Modulation: Recent studies identify SN-38 as a reversible BRD4 inhibitor (IC~50~ = 547–660 nM), downregulating oncogenes like c-MYC in leukemic cells. This expands its utility beyond CRC to hematologic malignancies [10].
  • Metabolic Perturbation: Multi-organ metabolomics reveal SN-38 disrupts purine/pyrimidine biosynthesis and amino acid metabolism in tumors, depleting nucleotides essential for DNA repair [9].

These properties position SN-38 as a versatile agent for aggressive cancers with limited treatment options.

Table 3: SN-38 Mechanisms in Colorectal Cancer Models

MechanismBiological ImpactExperimental Evidence
Topoisomerase I inhibitionDNA strand breaks; S/G2 arrest70% apoptosis in KM12L4a cells [4]
Nrf2 pathway suppressionChemosensitization to alkylating agents85% tumor reduction with mitomycin C combo [2]
BRD4 inhibitionc-MYC downregulation; caspase-3 cleavageIC~50~ = 0.2798 µM in K562 cells [10]
Glucose metabolism disruptionDepletion of nucleotide precursors26 dysregulated metabolites in intestine [9]

Concluding Remarks

SN-38 exemplifies the evolution of natural products into precision oncology therapeutics. From its roots in camptothecin biochemistry to its current status as a multifaceted agent targeting topoisomerase, epigenetic regulators, and tumor metabolism, SN-38 continues to address unresolved challenges in metastatic and drug-resistant cancers. Ongoing innovations in delivery systems and combination strategies are poised to expand its clinical impact beyond irinotecan’s legacy.

Properties

CAS Number

86639-52-3

Product Name

7-Ethyl-10-hydroxycamptothecin

IUPAC Name

(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1

InChI Key

FJHBVJOVLFPMQE-QFIPXVFZSA-N

SMILES

O=C1[C@](O)(CC)C2=C(CO1)C(N3CC4=C(CC)C5=CC(O)=CC=C5N=C4C3=C2)=O

Solubility

Soluble in DMSO, not in water

Synonyms

7 Ethyl 10 hydroxycamptothecin
7-ethyl-10-hydroxycamptothecin
Camptosar
Camptothecin 11
camptothecin-11
CPT 11
CPT-11
CPT11
irinotecan
irinotecan hydrochloride
Irrinotecan
NK012 compound
SN 38
SN 38 11
SN-38
SN-38-11
SN3811

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.